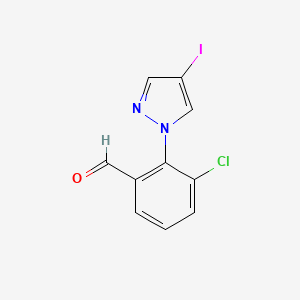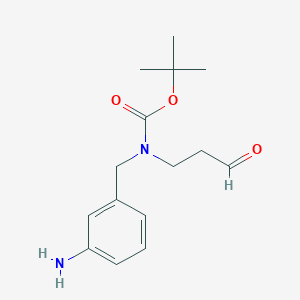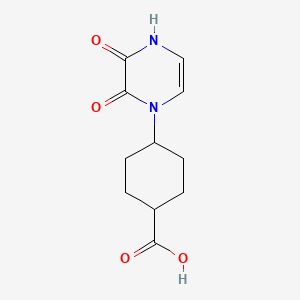
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine and trichlorophenyl groups, exhibits unique chemical properties that make it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the indole core structure. Subsequent nitrile formation is achieved through the reaction with cyanogen bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Addition: Amides, esters, or thioethers.
Oxidation and Reduction: Aldehydes, ketones, or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trichlorophenyl groups enhances its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
- 5-Fluoro-4-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is unique due to the specific positioning of the fluorine and trichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H8Cl3FN2 |
|---|---|
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
2-[4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-9-5-11(18)15(12(19)6-9)10-1-2-13-14(16(10)20)8(3-4-21)7-22-13/h1-2,5-7,22H,3H2 |
InChI-Schlüssel |
JEHABNMRPRQXHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

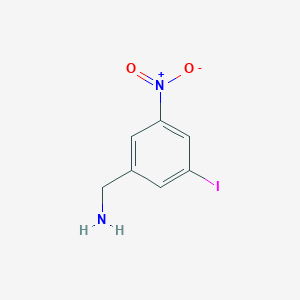
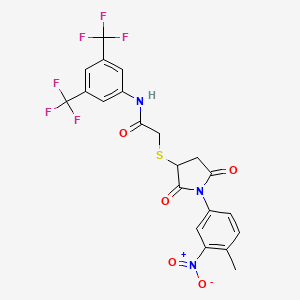

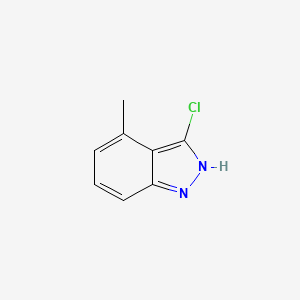
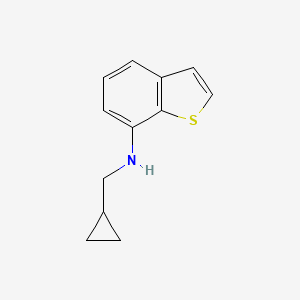
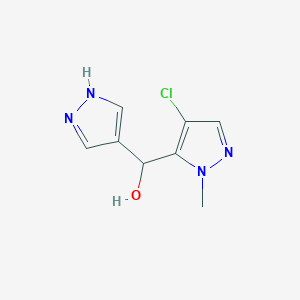
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
